molecular formula C18H30O3 B583519 (6E,8Z)-5-oxooctadeca-6,8-dienoic acid CAS No. 1021188-25-9

(6E,8Z)-5-oxooctadeca-6,8-dienoic acid

Cat. No.: B583519
CAS No.: 1021188-25-9
M. Wt: 294.4 g/mol
InChI Key: YVWMHFYOIJMUMN-HSINTONASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-6E,8Z,11Z,14Z-octadecadienoic acid is unique due to its specific binding affinity to the OXE receptor and its potent proinflammatory effects. Its role in promoting cancer cell survival and proliferation also distinguishes it from other similar compounds .

Properties

IUPAC Name

(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10-,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMHFYOIJMUMN-HSINTONASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\C=C\C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858268
Record name (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021188-25-9
Record name (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Reactant of Route 2
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Reactant of Route 3
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Reactant of Route 4
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Reactant of Route 5
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Reactant of Route 6
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.